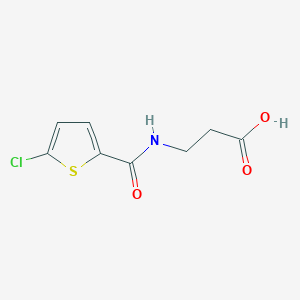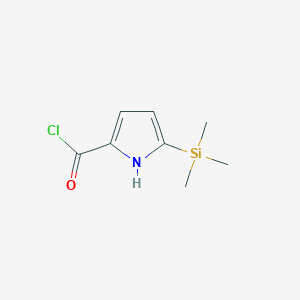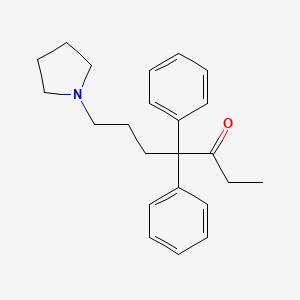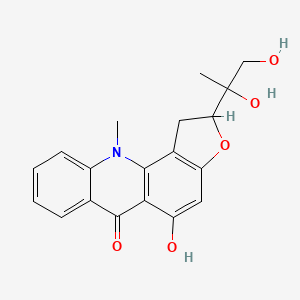
Gravacridonediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gravacridonediol is a natural compound classified as an acridone derivative. It is primarily isolated from the roots of Ruta graveolens and Thamnosma rhodesica . This compound has garnered attention due to its potential therapeutic properties, particularly its inhibitory effects on the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gravacridonediol can be synthesized through various chemical reactions involving acridone derivativesSpecific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, particularly Ruta graveolens. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Gravacridonediol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of this compound .
Scientific Research Applications
Gravacridonediol has a wide range of scientific research applications, including:
Mechanism of Action
Gravacridonediol exerts its effects primarily by inhibiting the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of the mycobacterial cell envelope. By inhibiting InhA, this compound disrupts the cell envelope synthesis, leading to the death of the mycobacterium .
Comparison with Similar Compounds
Triclosan: A well-known inhibitor of the InhA enzyme, but with lower binding efficiency compared to gravacridonediol.
Other Acridone Derivatives: Compounds such as acridone, acridone-4-carboxylic acid, and acridone-9-carboxylic acid share structural similarities with this compound.
Uniqueness: this compound stands out due to its higher binding efficiency and lower inhibition constant (Ki) compared to triclosan. This makes it a more potent inhibitor of the InhA enzyme, highlighting its potential as a therapeutic agent against Mycobacterium tuberculosis .
Properties
CAS No. |
37551-75-0 |
|---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(1,2-dihydroxypropan-2-yl)-5-hydroxy-11-methyl-1,2-dihydrofuro[2,3-c]acridin-6-one |
InChI |
InChI=1S/C19H19NO5/c1-19(24,9-21)15-7-11-14(25-15)8-13(22)16-17(11)20(2)12-6-4-3-5-10(12)18(16)23/h3-6,8,15,21-22,24H,7,9H2,1-2H3 |
InChI Key |
RQAGSTDFTGSIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)O |
melting_point |
246 - 250 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


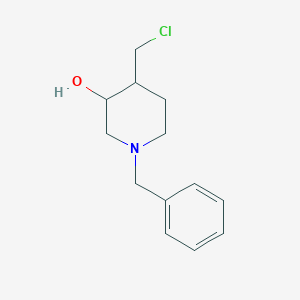

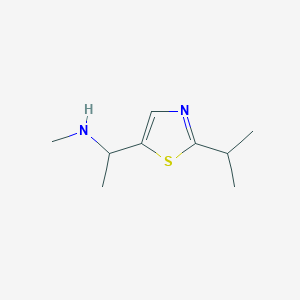
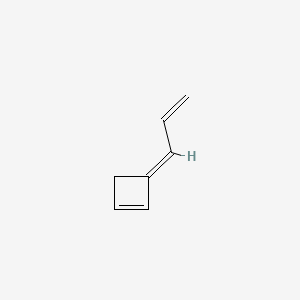
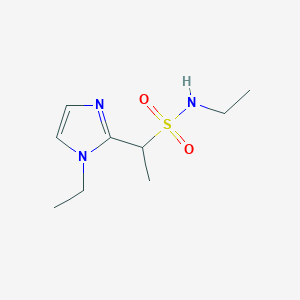

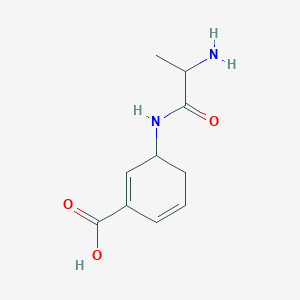
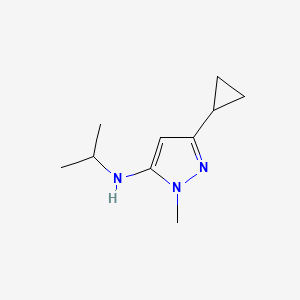
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)
